molecular formula C12H19BN2O3 B1420046 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine CAS No. 1186041-95-1

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

Cat. No. B1420046
M. Wt: 250.1 g/mol
InChI Key: MAEIIGLRQYXLMW-UHFFFAOYSA-N
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Description

The compound “2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine” is a boronic ester. It is related to 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) is often used in organic synthesis .


Molecular Structure Analysis

The molecular formula of a related compound, 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is C12H19BN2O3 . The InChI string and Canonical SMILES can also be found .


Chemical Reactions Analysis

Boronic esters, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, are often used in borylation reactions . They can react with alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Scientific Research Applications

Synthesis and Characterization

Studies emphasize the synthesis and characterization of compounds with similar structures to 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine, demonstrating their utility in various chemical syntheses. These compounds, characterized through techniques like FT-IR, NMR, and MS spectroscopies, as well as X-ray diffraction, are vital intermediates in the creation of complex molecules, showcasing the structural diversity and utility in chemical research (Liao et al., 2022; Yang et al., 2021).

Molecular Structure and Theoretical Studies

Density Functional Theory (DFT) is frequently used to predict and verify the molecular structure of these compounds. Studies aligning DFT results with empirical data like X-ray diffraction values indicate the reliability of computational methods in understanding and predicting chemical behavior. These insights are crucial for advancing material design and synthesis strategies (Yang et al., 2021; Huang et al., 2021).

Catalysis and Borylation Reactions

The compound's derivatives play a significant role in catalysis, particularly in borylation reactions. This showcases their utility in synthetic organic chemistry, where the introduction of boron into organic molecules is a pivotal step for creating pharmaceuticals and advanced materials (Takagi & Yamakawa, 2013).

Polymeric Electrochromic Materials

The derivatives of 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine have also been used in the development of novel polymeric electrochromic materials. These materials exhibit promising properties like high coloration efficiency, fast response time, and significant transmittance change in the near-IR region, indicating their potential in NIR electrochromic devices (Zhao et al., 2014).

Push-Pull Chromophores

The compound's framework is integral in synthesizing push-pull pyrazine fluorophores, where it's used to connect electron-donating groups to the pyrazine core. This synthesis is crucial for exploring the optical absorption and emission properties of these chromophores, beneficial in developing materials for electronics and photonics (Hoffert et al., 2017).

Safety And Hazards

While specific safety and hazard information for “2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine” is not available, similar compounds like 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have hazard statements H226 - H319 - H335 .

properties

IUPAC Name

2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O3/c1-6-16-10-8-14-9(7-15-10)13-17-11(2,3)12(4,5)18-13/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEIIGLRQYXLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301172015
Record name 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301172015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

CAS RN

1186041-95-1
Record name 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186041-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301172015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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